molecular formula C22H17N5 B4261012 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile

4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile

Cat. No. B4261012
M. Wt: 351.4 g/mol
InChI Key: GLSYTNVSVVLSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile is not fully understood, but it has been proposed that it may act through the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and cell survival. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of inflammatory cytokines and chemokines in animal models of inflammation. 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has also been shown to decrease blood glucose levels and improve insulin sensitivity in diabetic animal models. In addition, 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been reported to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile in lab experiments is its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. However, one limitation of using 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile in lab experiments is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. This may provide insights into its potential therapeutic applications and aid in the development of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile, including its absorption, distribution, metabolism, and excretion in animal and human models. This may help to optimize its dosage and administration for clinical use. Additionally, further research is needed to explore the potential of 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile in combination therapy with other drugs for the treatment of various diseases.

Scientific Research Applications

4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. 4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile has also been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of abnormal cells.

properties

IUPAC Name

4-[[3-[3-(6-methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-16-5-10-21(25-24-16)19-3-2-4-20(13-19)22-11-12-27(26-22)15-18-8-6-17(14-23)7-9-18/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSYTNVSVVLSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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